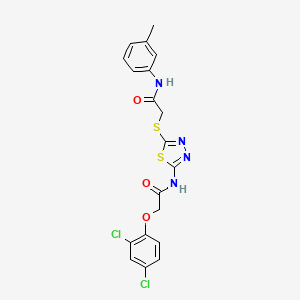
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4O3S2 and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of thiadiazole derivatives often involves strategies like carbodiimide condensation, highlighting a methodological focus on creating novel compounds with potential biological activities. For instance, novel derivatives have been prepared through convenient and fast methods, with their structures confirmed by various analytical techniques such as IR, NMR, and single-crystal X-ray diffraction (Yu et al., 2014). These compounds form the basis for further biological evaluation and potential application in various fields of research.
Anticancer Activities
One significant area of application for thiadiazole derivatives is in anticancer research. Studies have demonstrated the synthesis of new thiadiazole derivatives and their evaluation against cancer cell lines, revealing promising cytotoxic activities. For example, certain derivatives have shown significant cytotoxicity against MCF-7 and A549 tumor cell lines, suggesting their potential as anticancer agents (Çevik et al., 2020).
Antibacterial and Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antibacterial and antimicrobial properties. Research has synthesized compounds evaluated for their activity against both gram-positive and gram-negative bacteria, showing moderate to good activity. QSAR studies have further informed the optimization of these compounds for increased effectiveness (Desai et al., 2008).
Antioxidant Properties
The antioxidant capacity of thiadiazole derivatives represents another crucial research direction. Some compounds have been specifically designed to exhibit significant radical scavenging abilities, comparable to known antioxidants like ascorbic acid. This indicates their potential utility in combating oxidative stress-related diseases (Lelyukh et al., 2021).
Antitrypanosomal Activity
Emerging studies have focused on the antitrypanosomal activity of thiadiazole derivatives, targeting diseases like trypanosomiasis. Compounds with specific substitutions have demonstrated potent activity against T. brucei, the causative agent of sleeping sickness, highlighting a potential area for therapeutic development (Lelyukh et al., 2023).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S2/c1-11-3-2-4-13(7-11)22-17(27)10-29-19-25-24-18(30-19)23-16(26)9-28-15-6-5-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQTJIGDQPXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

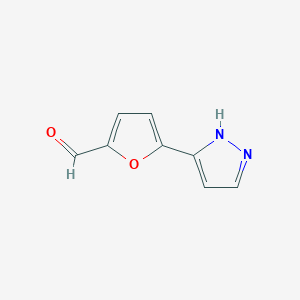
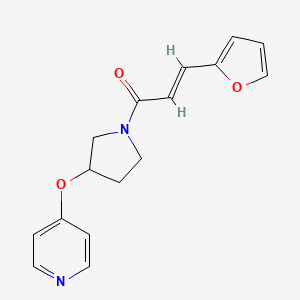
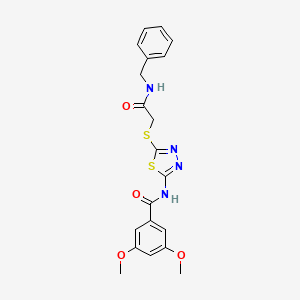

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
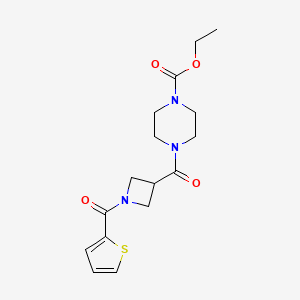

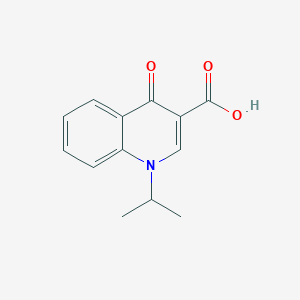
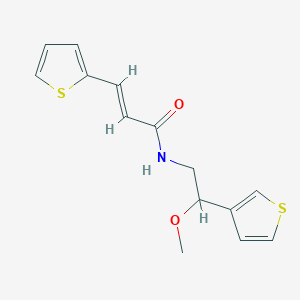
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide](/img/structure/B2394256.png)
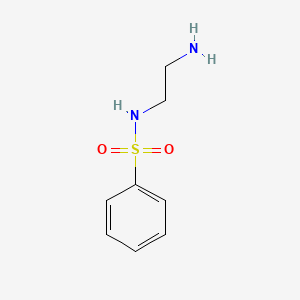

![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)